6-(4-Fluorophenyl)-2-{[1-(pyrimidin-4-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
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Overview
Description
6-(4-Fluorophenyl)-2-{[1-(pyrimidin-4-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a synthetic organic compound that belongs to the class of pyridazinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorophenyl and pyrimidinyl groups in the structure suggests that it may have unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-2-{[1-(pyrimidin-4-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the fluorophenyl group: This step may involve the use of fluorobenzene derivatives through nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.
Attachment of the pyrimidinyl-piperidinyl moiety: This can be done using a combination of nucleophilic substitution and reductive amination reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)-2-{[1-(pyrimidin-4-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides or hydroxyl derivatives.
Reduction: Reduction of the pyridazinone ring to dihydropyridazine.
Substitution: Halogenation, alkylation, or acylation of the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce dihydropyridazine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)-2-{[1-(pyrimidin-4-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one likely involves interaction with specific molecular targets such as enzymes, receptors, or ion channels. The fluorophenyl and pyrimidinyl groups may enhance binding affinity and selectivity towards these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorophenyl)-2-{[1-(pyrimidin-4-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
- 6-(4-Methylphenyl)-2-{[1-(pyrimidin-4-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
- 6-(4-Nitrophenyl)-2-{[1-(pyrimidin-4-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
Uniqueness
The presence of the fluorophenyl group in 6-(4-Fluorophenyl)-2-{[1-(pyrimidin-4-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one may confer unique properties such as increased lipophilicity, metabolic stability, and enhanced binding interactions with biological targets compared to its analogs.
Properties
IUPAC Name |
6-(4-fluorophenyl)-2-[(1-pyrimidin-4-ylpiperidin-4-yl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O/c21-17-3-1-16(2-4-17)18-5-6-20(27)26(24-18)13-15-8-11-25(12-9-15)19-7-10-22-14-23-19/h1-7,10,14-15H,8-9,11-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZJZZJUVADEME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C4=NC=NC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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